molecular formula C17H14N2O3 B1625874 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate CAS No. 583031-54-3

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate

Cat. No.: B1625874
CAS No.: 583031-54-3
M. Wt: 294.3 g/mol
InChI Key: PNXKSGXQJPNNRI-UHFFFAOYSA-N
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Description

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate is an organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a benzyl group and an acetate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminonicotinic acid with benzaldehyde to form the corresponding Schiff base, followed by cyclization and acetylation to yield the final product. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include hydroxylated, oxidized, and substituted naphthyridine derivatives.

Scientific Research Applications

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific metabolic enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and acetate groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(1-benzyl-2-oxo-1,8-naphthyridin-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12(20)22-15-10-16(21)19(11-13-6-3-2-4-7-13)17-14(15)8-5-9-18-17/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXKSGXQJPNNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=O)N(C2=C1C=CC=N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478938
Record name 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583031-54-3
Record name 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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